
1-(1H-imidazol-1-yl)-4-phenyl-2-(4-pyridinyl)-3-buten-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol is an organic compound that features an imidazole ring, a phenyl group, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the pyridine ring: The Hantzsch pyridine synthesis is a common method, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling reactions: The imidazole and pyridine rings can be coupled using a cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the final product: The final step might involve the addition of a phenyl group and the formation of the enol structure under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions might reduce the imidazole or pyridine rings, altering the compound’s electronic properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reagents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated rings.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, serving as an intermediate in the preparation of more complex molecules.
Biology
In biological research, compounds with imidazole and pyridine rings are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Such compounds might be investigated for their potential therapeutic effects, including antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
作用机制
The mechanism of action of (3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol would depend on its specific biological target. Generally, compounds with imidazole and pyridine rings can interact with enzymes or receptors, modulating their activity. This might involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.
相似化合物的比较
Similar Compounds
(3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of (3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol lies in its specific combination of functional groups and rings, which can confer unique biological activities and chemical reactivity.
属性
分子式 |
C18H17N3O |
|---|---|
分子量 |
291.3 g/mol |
IUPAC 名称 |
(E)-1-imidazol-1-yl-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol |
InChI |
InChI=1S/C18H17N3O/c22-18(14-21-13-12-20-15-21,17-7-10-19-11-8-17)9-6-16-4-2-1-3-5-16/h1-13,15,22H,14H2/b9-6+ |
InChI 键 |
QPAILNLOOOEJFV-RMKNXTFCSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(CN2C=CN=C2)(C3=CC=NC=C3)O |
规范 SMILES |
C1=CC=C(C=C1)C=CC(CN2C=CN=C2)(C3=CC=NC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


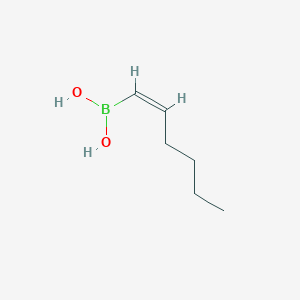
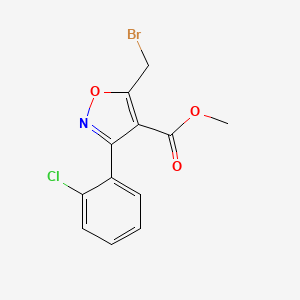
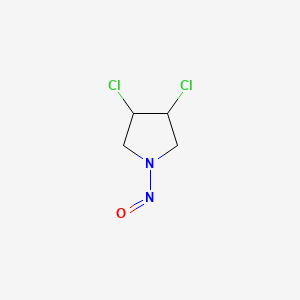
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
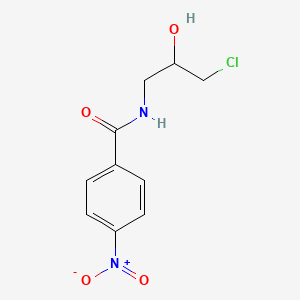
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
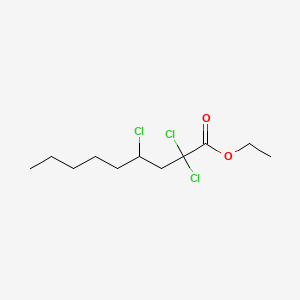
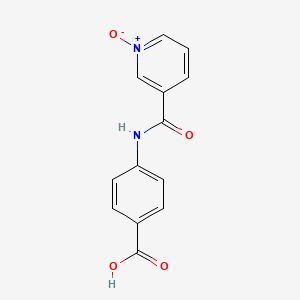
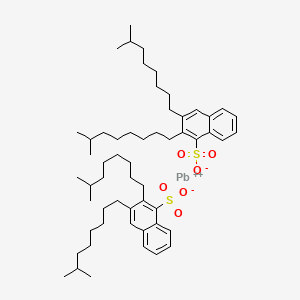
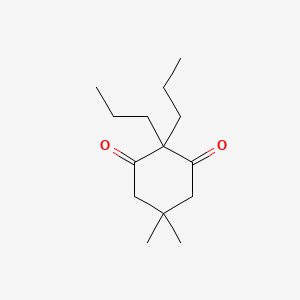
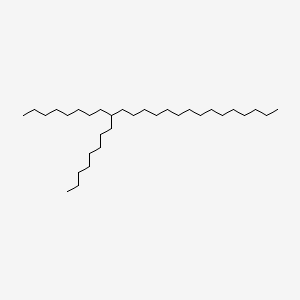
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)


